4-Amino-N,1-dimethyl-5-imidazolecarboxamide-d3
CAS No.: 1189466-51-0
Cat. No.: VC0024150
Molecular Formula: C6H10N4O
Molecular Weight: 157.191
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189466-51-0 |
|---|---|
| Molecular Formula | C6H10N4O |
| Molecular Weight | 157.191 |
| IUPAC Name | 5-amino-3-methyl-N-(trideuteriomethyl)imidazole-4-carboxamide |
| Standard InChI | InChI=1S/C6H10N4O/c1-8-6(11)4-5(7)9-3-10(4)2/h3H,7H2,1-2H3,(H,8,11)/i1D3 |
| Standard InChI Key | ZKLBVKAZENBDRQ-FIBGUPNXSA-N |
| SMILES | CNC(=O)C1=C(N=CN1C)N |
Introduction
Chemical Structure and Properties
4-Amino-N,1-dimethyl-5-imidazolecarboxamide-d3 is characterized by an imidazole ring structure with specific functional group substitutions including an amino group at position 4, a carboxamide group at position 5, and a methyl group at position 1. The compound's distinctiveness lies in its incorporation of three deuterium atoms (D3) in place of hydrogen atoms on the methyl group attached to the amide nitrogen, enabling its use in various analytical applications requiring isotope labeling.
Molecular Information
The compound's fundamental chemical data is summarized in the following table:
| Parameter | Value |
|---|---|
| Chemical Name | 4-Amino-N,1-dimethyl-5-imidazolecarboxamide-d3 |
| CAS Number | 1189466-51-0 |
| Molecular Formula | C6H7D3N4O |
| Molecular Weight | 157.19 g/mol |
| Synonyms | 5-Amino-3-methyl-3H-imidazole-4-carboxylic Acid Methyl-d3-amide; 4-Amino-N,1-dimethyl-1H-imidazole-5-carboxamide-d3 |
This heterocyclic compound contains several functional groups that contribute to its chemical behavior and applications in various research settings . The presence of the amino group at position 4 and carboxamide group at position 5 provides multiple sites for hydrogen bonding and potential reactivity, while the deuterium-labeled methyl group serves as an isotopic tag for analytical studies .
Applications in Research and Analysis
4-Amino-N,1-dimethyl-5-imidazolecarboxamide-d3 serves several important functions in scientific research, particularly in pharmaceutical development and metabolic studies. Its unique deuterium labeling pattern makes it especially valuable for certain analytical applications.
Pharmaceutical Research
The primary application of 4-Amino-N,1-dimethyl-5-imidazolecarboxamide-d3 is as an intermediate for the synthesis of labeled paraxanthine . Paraxanthine (1,7-dimethylxanthine) is the primary metabolite of caffeine in humans and has significant pharmacological interest. The deuterium-labeled version enables researchers to:
-
Track the metabolism and distribution of paraxanthine in biological systems
-
Develop sensitive and specific analytical methods for detecting and quantifying paraxanthine in biological samples
-
Conduct pharmacokinetic studies with improved accuracy through isotope dilution mass spectrometry
Analytical Standards and Methods
As a stable isotope-labeled compound, 4-Amino-N,1-dimethyl-5-imidazolecarboxamide-d3 can serve as an internal standard for quantitative mass spectrometry. This application is particularly valuable in:
-
Developing validated analytical methods for detecting related compounds in complex matrices
-
Performing accurate quantification in metabolomic studies
-
Improving the reliability of pharmaceutical quality control processes
The presence of three deuterium atoms creates a sufficient mass shift to distinguish the labeled compound from its non-labeled counterpart, while maintaining nearly identical chemical properties—a characteristic known as the "isotopic effect" . This property allows for precise co-elution in chromatographic methods while providing distinct signals in mass spectrometric detection.
| Specification | Value |
|---|---|
| Catalog Number | NVC172880 (Novachemistry), DA-D004-06 (Dove Research) |
| Purity | >95% |
| Category | Amines, Heterocycles, Stable Isotopes |
| Availability | By inquiry/special order |
The relatively specialized nature of this compound means that it is typically supplied on an as-needed basis rather than as a stock item, and pricing information is generally provided upon direct inquiry to the supplier .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume